molecular formula C9H8ClNO4 B1528259 Ethyl 3-chloro-2-nitrobenzoate CAS No. 856770-62-2

Ethyl 3-chloro-2-nitrobenzoate

Cat. No.: B1528259
CAS No.: 856770-62-2
M. Wt: 229.62 g/mol
InChI Key: HOGARSMHWIZTTR-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl 3-chloro-2-nitrobenzoate is a synthetic compound that primarily targets organic synthesis reactions . It is often used as an intermediate in the synthesis of other complex organic compounds .

Mode of Action

The compound’s mode of action involves participating in various chemical reactions. For instance, it can undergo nitration, conversion from the nitro group to an amine, and bromination . The nitro group in the compound plays a crucial role in directing these reactions .

Biochemical Pathways

For example, some aromatic compounds can be biodegraded by bacteria through chemotaxis . .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 22962 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through chemical reactions . The specific molecular and cellular effects depend on the nature of these reactions and the compounds produced.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and direction of the chemical reactions it participates in . Additionally, the presence of other compounds can also influence its reactivity.

Biological Activity

Ethyl 3-chloro-2-nitrobenzoate is a compound of interest in medicinal chemistry and biological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of a chloro group and a nitro group on a benzoate backbone. Its chemical structure can be represented as follows:

  • Chemical Formula : C9H8ClNO4
  • Molecular Weight : 231.62 g/mol

The functional groups present in this compound allow it to participate in various chemical reactions, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo redox reactions, which may lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, such as proteins and nucleic acids. The chloro group enhances the compound's electrophilicity, facilitating nucleophilic attack by biological molecules.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including multidrug-resistant (MDR) pathogens. For instance, compounds structurally related to this compound have been reported to inhibit bacterial topoisomerases, enzymes critical for DNA replication in bacteria. These compounds demonstrated minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against several Gram-positive and Gram-negative bacteria .

Metabolic Pathways

Research indicates that this compound may be involved in metabolic pathways leading to the degradation of nitrobenzoates. For example, Arthrobacter sp. SPG has been shown to utilize 2-nitrobenzoate as a carbon source, resulting in the production of salicylate and catechol through enzymatic activities such as monooxygenase and hydroxylase . This degradation pathway highlights the potential ecological impact and bioremediation applications of nitrobenzoates.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to this compound for their antibacterial activity against MDR strains . The lead compound exhibited potent dual inhibition against DNA gyrase and topoisomerase IV, suggesting that modifications to the nitrobenzoate structure can enhance antibacterial efficacy.

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicated that while some derivatives showed significant biological activity, they also exhibited cytotoxic effects at higher concentrations. This necessitates further investigation into their therapeutic index and potential side effects .

Comparative Analysis with Similar Compounds

A comparative analysis was performed on various nitrobenzoate derivatives to assess their biological activities. The following table summarizes key findings:

Compound NameAntibacterial Activity (MIC μg/mL)Notable Features
This compound<0.03125 - 0.25Effective against MDR strains
Ethyl 3-amino-4-bromo-2-nitrobenzoate<0.1Enhanced solubility
Ethyl 3-amino-4-fluoro-2-nitrobenzoate<0.5Lower cytotoxicity

Properties

IUPAC Name

ethyl 3-chloro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGARSMHWIZTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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